Diphosphoglucose-AzddU

Description

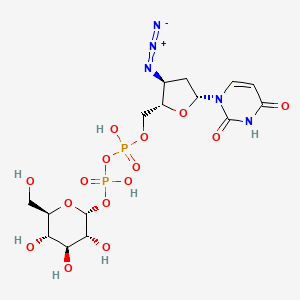

Structure

2D Structure

3D Structure

Properties

CAS No. |

132278-28-5 |

|---|---|

Molecular Formula |

C15H23N5O15P2 |

Molecular Weight |

575.32 g/mol |

IUPAC Name |

[[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H23N5O15P2/c16-19-18-6-3-10(20-2-1-9(22)17-15(20)26)32-8(6)5-31-36(27,28)35-37(29,30)34-14-13(25)12(24)11(23)7(4-21)33-14/h1-2,6-8,10-14,21,23-25H,3-5H2,(H,27,28)(H,29,30)(H,17,22,26)/t6-,7+,8+,10+,11+,12-,13+,14+/m0/s1 |

InChI Key |

UMRLAMTYOVYVEO-SEKGBAOZSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=[N+]=[N-] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Diphosphoglucose Azddu and Its Analogs

Chemoenzymatic Synthesis of Diphosphoglucose-AzddU Conjugates

Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes for key transformations, combined with the versatility of chemical synthesis. d-nb.infonih.govmdpi.com This integrated approach is particularly advantageous for creating complex molecules like nucleotide sugars, minimizing the need for extensive protecting group manipulations that are often required in purely chemical routes. d-nb.info The general strategy involves the enzymatic formation of the diphosphate (B83284) linkage between a phosphorylated sugar and a modified nucleotide triphosphate.

A closely related analog, 5-azido-UDP-glucose (5N₃UDP-Glc), has been synthesized using a chemoenzymatic approach. nih.gov This synthesis serves as a model for producing this compound. The key step involves the enzymatic coupling of 5-azido-UTP with glucose-1-phosphate (Glc-1-P), a reaction catalyzed by UDP-glucose pyrophosphorylase from yeast. nih.gov This demonstrates the feasibility of using enzymes to recognize and couple modified nucleotide substrates with sugar phosphates.

The enzymatic synthesis of the required glucose-1-phosphate precursor typically starts from D-glucose and proceeds in a two-step cascade. researchgate.net

First Phosphorylation: The initial step is the phosphorylation of glucose at the C-6 position to yield glucose-6-phosphate (G6P). byjus.com This reaction is catalyzed by a kinase, most commonly hexokinase or glucokinase, using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor. acs.orgnih.govresearchgate.net

Reaction: D-glucose + ATP → D-glucose-6-phosphate + ADP byjus.com

Isomerization: The second step involves the conversion of glucose-6-phosphate to glucose-1-phosphate (G1P). This intramolecular phosphate transfer is catalyzed by the enzyme phosphoglucomutase (PGM). researchgate.netnih.gov

These enzymatic steps can be combined in a one-pot synthesis to efficiently produce G1P from glucose on a large scale. researchgate.netnih.gov

| Enzyme | Substrate | Product | Cofactor | Reference |

| Hexokinase/Glucokinase | D-Glucose | D-Glucose-6-phosphate | ATP, Mg²⁺ | acs.orgnih.gov |

| Phosphoglucomutase | D-Glucose-6-phosphate | D-Glucose-1-phosphate | Glucose-1,6-bisphosphate | researchgate.netnih.gov |

The term "glycosylation" in this context refers to the formation of the glycosidic linkage and the subsequent pyrophosphate bridge. The key enzymes for this transformation are nucleotidyltransferases, specifically UDP-sugar pyrophosphorylases (UGPases). nih.govresearchgate.net

These enzymes catalyze the reaction between a nucleoside triphosphate (like UTP or its analog, AzddUTP) and a sugar-1-phosphate (glucose-1-phosphate) to form the activated nucleotide sugar. nih.govnih.gov The reaction is typically driven forward by the subsequent hydrolysis of the released pyrophosphate (PPi) by an inorganic pyrophosphatase, which is often included in one-pot syntheses. researchgate.netgoogle.com

The specificity of UGPases can be exploited for the synthesis of analogs. Yeast UDP-glucose pyrophosphorylase has been shown to accept modified substrates like 5-azido-UTP, indicating that it is a viable catalyst for the synthesis of this compound from AzddUTP and glucose-1-phosphate. nih.gov Glycosyltransferases are a broad class of enzymes that catalyze the transfer of sugar moieties from activated donor molecules, such as nucleotide sugars, to acceptor molecules. csic.es

Chemical Synthesis of the Diphosphoglucose Moiety

Purely chemical methods provide an alternative to enzymatic strategies, offering flexibility in substrate scope but often requiring more complex, multi-step procedures involving protection and deprotection of reactive functional groups. google.comwikipedia.org

A significant advancement in the chemical synthesis of nucleotide sugars is the development of one-step procedures from unprotected donors. acs.org For instance, uridine-5'-diphosphoglucose (UDP-Glc) has been synthesized directly by reacting unprotected β-D-glucopyranosyloxy MOP donors with uridine (B1682114) diphosphoric acid. acs.org This approach mimics enzymatic syntheses by avoiding the need for protecting hydroxyl groups on the sugar. acs.org

Chemical phosphorylation of glucose is a fundamental step in building the diphosphoglucose moiety. This typically involves activating a specific hydroxyl group of a suitably protected glucose derivative, followed by reaction with a phosphorylating agent.

The process often requires:

Protection: All hydroxyl groups except the one to be phosphorylated (e.g., at the C-1 or C-6 position) are protected with groups like acetates or benzyls.

Phosphorylation: The free hydroxyl group is then reacted with a phosphorylating agent, such as a phosphoramidite (B1245037) or a phosphate derivative with a good leaving group.

Deprotection: Finally, the protecting groups are removed to yield the desired glucose phosphate.

Derivatization methods are also employed to improve the analysis and separation of sugar phosphates. nih.gov For example, a two-step derivatization involving methoximation followed by propionylation can make the polar sugar phosphates more hydrophobic, facilitating their analysis by reversed-phase chromatography. nih.govresearchgate.net

A central challenge in carbohydrate chemistry is the ability to chemically distinguish between the multiple hydroxyl groups of similar reactivity. thieme-connect.com Regioselective functionalization allows for the modification of a single, specific hydroxyl group, which is essential for controlled synthesis. nih.govkyoto-u.ac.jp

Several strategies have been developed to achieve this:

Organocatalysis: Catalysts like sterically hindered acylazolium compounds or chiral benzazaboroles can direct functionalization to a specific hydroxyl group based on steric or electronic factors. nih.govresearchgate.net

Organotin-Mediated Reactions: The use of dibutylstannylene acetals is a classic method to activate a specific hydroxyl group (often the C-2 or C-3 hydroxyl) for subsequent reactions like tosylation or benzoylation. researchgate.netacs.org

Enzymatic Resolution: Lipases can be used for the kinetic resolution of carbohydrate derivatives, selectively acylating one enantiomer or diastereomer and leaving the other untouched. nih.gov

These methods enable the precise installation of phosphate groups or other functionalities required for the synthesis of the diphosphoglucose moiety. researchgate.net

| Method | Principle | Target Hydroxyl(s) | Reagents/Catalysts | Reference |

| Organocatalysis | Steric/electronic differentiation | Varies with catalyst | DMAP, DIPEA, Chiral Benzazaboroles | nih.govresearchgate.net |

| Organotin-Mediated Acylation | Stannylene acetal (B89532) formation | C-2, C-3, or primary OH | Bu₂SnO, Acylating Agent | researchgate.netacs.org |

| Enzymatic Resolution | Kinetic resolution of racemates | Varies | Lipases (e.g., from Aspergillus niger) | nih.govscielo.br |

Chemical Synthesis of the Azidodeoxyuridine Moiety

The synthesis of the 5-azido-2'-deoxyuridine (AzddU) component, particularly in its activated triphosphate form (AzddUTP) required for enzymatic coupling, can be achieved through established nucleoside chemistry.

A common route starts from a more readily available precursor, such as 5-bromo-2'-deoxyuridine (B1667946) or 5'-deoxyuridine-monophosphate (dUMP). researchgate.netgoogle.com A typical synthetic sequence is as follows:

Nitration/Amination: Starting with dUMP, the 5-position of the uracil (B121893) ring can be nitrated and subsequently reduced to form 5-amino-dUMP. google.com

Diazotization and Azidation (Sandmeyer-type reaction): The 5-amino group is then converted into a diazonium salt using nitrous acid. This intermediate is immediately reacted with sodium azide (B81097) to yield the 5-azido product, 5-N₃-dUMP, in high yield. researchgate.netgoogle.com

Phosphorylation: To obtain the triphosphate (AzddUTP), the monophosphate (5-N₃-dUMP) is further phosphorylated. This can be accomplished by activating the monophosphate with an agent like diphenylchlorophosphate and then reacting it with pyrophosphate. google.com

This synthetic pathway provides the necessary AzddU nucleotide for subsequent chemoenzymatic coupling to form the final this compound compound. google.com

Nucleoside Derivatization for Azide Introduction

The introduction of the azide functionality at the 3'-position of the deoxyribose ring is a critical step in the synthesis of 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddU), the nucleoside component of this compound. Several synthetic routes have been developed to achieve this transformation, often starting from readily available nucleosides like uridine or by constructing the azido-sugar and then coupling it to the nucleobase.

One common strategy involves the modification of a pre-existing sugar ring. For instance, the synthesis of 3'-azido-2',3'-dideoxyguanosine (B1384153) derivatives has been achieved by the deoxygenation of a 2'-O-sulfonyl-guanosine derivative, which proceeds via a Current time information in Bangalore, IN.nih.gov-hydride shift rearrangement to yield a 2-deoxy-threo-pentofuranosyl guanine (B1146940) intermediate. This intermediate is then converted to a 3'-O-mesylate, which can be displaced by lithium azide to furnish the desired 3'-azido nucleoside. nih.gov A similar approach can be envisioned for the uridine series.

Another approach starts from D-mannitol to synthesize a key intermediate, 3-azido-2,3-dideoxy-D-ribose, which is then condensed with a pyrimidine (B1678525) base. elsevierpure.com The Michael addition of an azide group to an α,β-unsaturated-γ-butyrolactone derived from D-mannitol is a key step, with the stereochemical outcome influenced by the choice of protecting groups. elsevierpure.com

A more direct, one-pot methodology for the synthesis of 5'-azidoribonucleosides from adenosine, cytidine, guanosine, and uridine has also been reported. mdpi.com This method offers a tractable alternative to more challenging reactions like the Mitsunobu reaction for converting alcohols to azides. mdpi.com The synthesis of 2'-azido-modified RNA building blocks has also been described, where a triflated adenosine derivative is treated with lithium azide. nih.gov

The following table summarizes some of the key reagents and intermediates involved in the introduction of the azide group into nucleoside precursors.

| Starting Material | Key Reagents | Key Intermediate | Target Moiety | Reference(s) |

| Guanosine | L-Selectride, Lithium Azide | 9-(2-deoxy-threo-pentofuranosyl)guanine | 3'-azido-2',3'-dideoxyguanosine | nih.gov |

| D-Mannitol | Azide, Lewis Acid | 3-azido-2,3-dideoxy-D-ribose | 3'-azido-2',3'-dideoxyuridine | elsevierpure.com |

| Uridine | PPh₃, CBr₄, NaN₃ | 5'-azido-5'-deoxyuridine | 5'-azidouridine | mdpi.com |

| Triflated Adenosine | Lithium Azide | 2'-azido-2'-deoxyadenosine | 2'-azidoadenosine | nih.gov |

Stereochemical Control in Synthesis

Controlling the stereochemistry during the synthesis of this compound is paramount, as the biological activity of nucleoside analogs is often highly dependent on the correct spatial arrangement of their substituents. The key chiral centers are located on the ribose/deoxyribose and glucose moieties.

In the synthesis of AzddU, the stereochemistry at the 3'-position of the deoxyribose ring is crucial. The stereoselective synthesis of 3-azido-2,3-dideoxy-D-ribose derivatives from D-mannitol has been reported to be a key strategy. elsevierpure.com The stereoselectivity of the Michael addition of the azide to an α,β-unsaturated lactone was found to be dependent on the steric bulk of the 5'-O-substituent. A bulky t-butyldiphenylsilyl group at the 5'-O position leads to almost exclusively the α-azido adduct, whereas the absence of a substituent at this position results in a mixture of α- and β-adducts. elsevierpure.com

Furthermore, the stereochemical outcome of the glycosylation reaction, where the azido-sugar is coupled to the nucleobase, is influenced by the choice of solvent and Lewis acid catalyst. elsevierpure.comresearchgate.net For the synthesis of AzddU, using dichloroethane as the solvent and trimethylsilyl (B98337) triflate as the catalyst provided an optimal ratio of the desired β-anomer. elsevierpure.com In contrast, for the synthesis of 3'-azido purine-like nucleosides, boron trifluoride etherate favored the formation of the N1-glycosylated α-anomer, while other catalysts like trimethylsilyl triflate or stannic chloride resulted in N2-glycosylated products as the major isomers. elsevierpure.comresearchgate.net

Coupling Strategies for this compound Assembly

The assembly of this compound involves the formation of a pyrophosphate bridge between the 5'-position of AzddU and the 1-position of glucose. Both chemical and enzymatic methods have been developed for the synthesis of nucleoside diphosphate sugars.

Chemical Synthesis:

Chemical methods often involve the coupling of a nucleoside monophosphate (NMP) with a glycosyl-1-phosphate. A common approach is the phosphoromorpholidate method, where an NMP-morpholidate is activated and reacted with a sugar-1-phosphate. tandfonline.com Other activating groups for the NMP include imidazolides and piperidates. researchgate.netmdpi.com The cycloSal-pronucleotide approach has also been shown to be an efficient method for the synthesis of nucleoside diphosphate glycopyranoses, offering high yields and short reaction times. researchgate.net A simple chemical synthesis of sugar nucleoside diphosphates in water has also been described, which avoids the need for complex protection-deprotection steps. nih.gov

Enzymatic Synthesis:

Enzymatic methods offer high regio- and stereoselectivity and are often performed in aqueous solutions under mild conditions. UDP-glucose pyrophosphorylase (UGPase) is a key enzyme that catalyzes the reversible reaction between UTP and glucose-1-phosphate to form UDP-glucose and pyrophosphate. exlibrisgroup.comworktribe.comresearchgate.netnih.govrsc.orgfrontiersin.org This enzyme can also accept modified substrates, making it a valuable tool for the synthesis of analogs. For example, a promiscuous UDP-sugar pyrophosphorylase from Bifidobacterium longum has been used for the one-pot multienzyme synthesis of various UDP-sugars and their derivatives. rsc.orgnih.gov One-pot three-enzyme systems have also been developed for the efficient synthesis of UDP-glucose and its derivatives. exlibrisgroup.com

The following table summarizes various coupling strategies for the synthesis of nucleoside diphosphate sugars.

| Method | Key Reagents/Enzymes | Advantages | Reference(s) |

| Chemical | |||

| Phosphoromorpholidate | UMP-morpholidate, Sugar-1-phosphate | Well-established method | tandfonline.com |

| Phosphorimidazolide | UMP-imidazolide, Sugar-1-phosphate | Alternative activation strategy | researchgate.netmdpi.comchemrxiv.org |

| cycloSal-pronucleotide | cycloSal-UMP, Sugar-1-phosphate | High yields, short reaction times | researchgate.net |

| Aqueous Coupling | Water-soluble coupling agents | Simple, avoids organic solvents | nih.gov |

| Enzymatic | |||

| UDP-glucose pyrophosphorylase | UGPase, UTP, Glucose-1-phosphate | High specificity, mild conditions | exlibrisgroup.comworktribe.comresearchgate.netnih.govrsc.orgfrontiersin.org |

| One-pot multi-enzyme | Multiple enzymes (e.g., kinase, pyrophosphorylase) | Efficient, reduces purification steps | exlibrisgroup.comrsc.org |

Synthesis of this compound Analogs for Structure-Activity Relationship Studies

To investigate the structure-activity relationship (SAR) of this compound, analogs with modifications at the nucleobase, the ribose/deoxyribose moiety, and the glucose moiety are synthesized. These studies are crucial for identifying the key structural features required for biological activity and for designing more potent or selective compounds.

Modifications on the Nucleobase Moiety

Modifications on the uracil base of AzddU can provide insights into the role of the nucleobase in target recognition. A series of 5-substituted UDP-glucose derivatives have been synthesized, for instance, through Suzuki-Miyaura cross-coupling reactions of 5-iodo-UDP-glucose with various (hetero)arylboronic acids. rsc.org Similar strategies can be applied to AzddU to introduce a variety of substituents at the C5 position of the uracil ring. The synthesis of C-nucleoside analogs, where the nucleobase is attached to the sugar via a C-C bond instead of a C-N bond, represents another class of modifications. acs.org

Modifications on the Ribose/Deoxyribose Moiety

The 2'- and 3'-positions of the deoxyribose ring are common targets for modification to explore the impact on conformation and biological activity. The synthesis of 2'-azido-modified RNA building blocks has been reported, which can be incorporated into oligonucleotides. nih.gov The synthesis of 2'-O-alkylated oligonucleotides has also been explored to enhance stability. ki.se For AzddU analogs, modifications at the 2'-position could involve the introduction of different functional groups to probe steric and electronic requirements. Furthermore, the synthesis of analogs with alternative stereochemistry at the 3'-position or the introduction of substituents at other positions of the sugar ring can provide valuable SAR data. sioc-journal.cn

Modifications on the Glucose Moiety

Research on this compound Remains Undisclosed

Comprehensive searches for the biochemical and molecular characteristics of the chemical compound "this compound" have yielded no specific scientific data or research findings.

Despite a thorough investigation for information pertaining to the enzyme kinetics, macromolecular interactions, and mechanisms of action of this compound, no publicly available research appears to exist for this specific compound.

The inquiry, which aimed to detail the compound's role as an enzyme substrate or inhibitor and its interactions with nucleic acids and proteins, could not be fulfilled due to the absence of relevant studies in the public domain. The scientific community has not, to date, published any research that would allow for a detailed analysis as requested.

Therefore, the sections and subsections outlined for the biochemical characterization and molecular mechanisms of this compound, including enzyme kinetic analyses, identification of specific enzyme targets, molecular mechanisms of interaction, nucleic acid binding, and protein recognition, cannot be addressed at this time.

Further research and publication in peer-reviewed scientific journals would be required to provide the information necessary to construct a detailed article on this compound.

Biochemical Characterization and Molecular Mechanisms of Diphosphoglucose Azddu

Diphosphoglucose-AzddU in Metabolic Pathways and Cellular Processes

This compound, identified as 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose, is a significant metabolite of the potent anti-human immunodeficiency virus (HIV) agent 3'-Azido-2',3'-dideoxyuridine (B1200160) (AzdU). nih.gov Its formation reveals a previously unrecognized metabolic pathway for 2'-deoxyuridine (B118206) analogs. nih.gov Studies on the metabolism of AzdU in human peripheral blood mononuclear cells (PBMC) and bone marrow cells (BMC) have shown that after exposure to AzdU, this novel hexose (B10828440) derivative is formed. nih.gov

The primary metabolite of AzdU is its 5'-monophosphate (AzdU-MP), which constitutes approximately 55% to 65% of the intracellular radioactivity. nih.gov However, this compound, along with 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine, represents a substantial portion of the metabolic products. After a 48-hour incubation with AzdU, these diphosphohexose derivatives can account for as much as 20% and 30% of the AzdU metabolites in PBMC and BMC, respectively. nih.gov

The formation of this compound is suggested by the production of a double-labeled peak when cells are incubated with both [3H]AzdU and D-[1-14C]glucose. nih.gov This indicates the conjugation of a glucose moiety to the AzdU diphosphate (B83284). Once formed, this compound exhibits a monophasic decay when AzdU is removed from the cell culture, with an elimination half-life of 14.3 hours. nih.gov Detectable levels of this metabolite, around 0.3 pmol/10^6 cells, are still present after 48 hours. nih.gov

Table 1: Intracellular Accumulation and Half-life of AzdU Diphosphohexose Metabolites

| Cell Type | Percentage of Total AzdU Metabolites (after 48h incubation) | Elimination Half-life (hours) |

|---|---|---|

| PBMC | ~20% | 14.3 |

The formation of this compound implies an interaction with cellular glycosylation pathways. The precursor for this metabolite, Uridine (B1682114) diphosphate glucose (UDP-glucose), is a central molecule in carbohydrate metabolism, serving as a precursor for glycogen (B147801) and being convertible to UDP-galactose and UDP-glucuronic acid for incorporation into polysaccharides. nih.gov UDP-glucose is an activated form of glucose used as a substrate by glucosyltransferases in the synthesis of oligosaccharides, polysaccharides, glycoproteins, and glycolipids. medchemexpress.cominvertin-chem.com

The presence of an azide (B81097) group on the glucose moiety, as seen in related compounds like UDP-6-azide-glucose, allows for further chemical modifications. activemotif.jp This functional group can be used to introduce biotin (B1667282) or fluorescent tags for purification and imaging purposes, respectively, highlighting its utility in probing glycosylation processes. jenabioscience.com The formation of this compound suggests that the AzdU diphosphate can be recognized by enzymes that typically utilize UTP to form UDP-glucose, such as UDP-glucose pyrophosphorylase. nih.gov This indicates a potential for the AzddU component to be incorporated into pathways that utilize nucleotide diphosphate sugars, thereby potentially modulating the synthesis of various glycoconjugates. researchgate.netnih.govnih.gov

The metabolism of AzdU into this compound has implications for nucleotide salvage and de novo synthesis pathways. wikipedia.org Nucleotide salvage pathways recover bases and nucleosides from the degradation of DNA and RNA, which is crucial in tissues with limited de novo synthesis capabilities. wikipedia.org The initial phosphorylation of AzdU to AzdU-MP is a key step in its activation and is characteristic of nucleoside analog metabolism within the salvage pathway. nih.gov

The extensive formation of this compound, a derivative that is not directly incorporated into DNA, may divert the AzdU monophosphate from being further phosphorylated to its active triphosphate form. This could represent a mechanism of cellular processing that modulates the ultimate concentration of the active antiviral agent. The accumulation of a significant pool of this diphosphohexose derivative suggests a potential impact on the homeostasis of nucleotide sugars and the precursors required for both de novo and salvage synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. nih.govnih.govresearchgate.netresearchgate.net The formation of this metabolite is dependent on the availability of glucose and the enzymatic machinery for UDP-glucose synthesis, linking the metabolism of this nucleoside analog directly to carbohydrate metabolism. nih.gov

This compound in Preclinical Mechanistic Investigations

In vitro studies utilizing human peripheral blood mononuclear cells (PBMC) and bone marrow cells (BMC) have been instrumental in identifying and characterizing this compound. nih.gov These studies demonstrated that AzdU is metabolized into several compounds, with AzdU-MP being the most abundant. nih.gov Notably, the levels of the diphosphate and triphosphate forms of AzdU were found to be 10- to 100-fold lower than the monophosphate form, and the active triphosphate was not detected in BMC. nih.gov

A distinct peak of radioactivity, resistant to alkaline phosphatase but susceptible to 5'-phosphodiesterase, led to the identification of the diphosphohexose derivatives. nih.gov High-performance liquid chromatography (HPLC) was employed to separate and identify 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine. nih.gov These cellular studies revealed the significant accumulation of these novel metabolites, providing the first insights into this unique metabolic pathway for a 2'-deoxyuridine analog. nih.gov

Table 2: Relative Intracellular Levels of AzdU Metabolites in PBMC and BMC

| Metabolite | Relative Concentration |

|---|---|

| AzdU-MP | Predominant (~55-65%) |

| AzdU-DP and AzdU-TP | 10- to 100-fold lower than AzdU-MP |

While direct studies on this compound in non-human model organisms are not detailed in the provided search results, the metabolic pathways involved have been investigated. For instance, the enzyme UDP-glucose dehydrogenase, which is involved in the conversion of UDP-glucose to UDP-glucuronic acid, has been studied in beef liver. nih.gov These studies provide evidence for the mechanism of action of enzymes that utilize UDP-glucose, which is the precursor for the glucose moiety in this compound. nih.govnih.gov

Furthermore, studies in mice on the effects of Uridine diphosphoglucose (UDPG) infusion on 5-phosphoribosyl pyrophosphate (PRPP) levels in various tissues, including liver, spleen, and tumors, offer insights into the systemic effects of elevated UDPG. nih.gov These investigations revealed that UDPG can enter cells intact before being cleaved and can influence the levels of PRPP, a key precursor for nucleotide synthesis. nih.gov Such studies in model organisms are crucial for understanding the broader physiological and biochemical implications of nucleotide sugar metabolism and how it might be perturbed by the formation of analogs like this compound.

Applications of Diphosphoglucose Azddu As a Chemical Biology Probe

Diphosphoglucose-AzddU in Bioorthogonal Ligation (Click Chemistry) Applications

Bioorthogonal ligation reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide (B81097) group of this compound is a key player in one of the most common classes of bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of reporter molecules, such as fluorophores or affinity tags, to this compound-labeled biomolecules.

Metabolic Labeling and Profiling of Glycans and Nucleic Acids

This compound can be utilized as a metabolic precursor for the biosynthesis of glycans and, potentially, nucleic acids. Cells can take up the corresponding azido-sugar and enzymatically convert it into this compound (or a similar nucleotide sugar), which is then incorporated into biopolymers by cellular machinery.

For glycan labeling, an azido-modified sugar, such as 6-azido-6-deoxy-glucose (6AzGlc), can be introduced to cells. nih.gov This sugar is then converted intracellularly to its UDP-activated form, UDP-6-azido-6-deoxy-glucose (UDP-6AzGlc), a close analog of this compound. nih.gov This azido-UDP-sugar can then be used by glycosyltransferases to incorporate the azido-sugar into various glycoconjugates. nih.govnih.gov Once incorporated, the azide-modified glycans can be visualized or enriched for proteomic analysis through click chemistry with appropriate probes. nih.gov This technology enables the study of glycosylation, a critical post-translational modification involved in numerous cellular processes.

| Labeled Biomolecule | Labeling Strategy | Detection Method | Reference |

| Glycans | Metabolic incorporation of azido (B1232118) sugars (e.g., ManNAz, GalNAz, GlcNAz, 6AzFuc) | Staudinger ligation or Click chemistry with phosphine (B1218219) or alkyne probes | nih.gov |

| Glycoproteins | Enrichment of azide-labeled glycoproteins for proteomic analysis | Mass spectrometry | nih.gov |

| Intracellular Proteins | Metabolic labeling with Ac46AzGal, converted to UDP-6AzGlc | Click chemistry and proteomic analysis | frontiersin.org |

Spatiotemporal Tracking of Metabolites and Macromolecules

The ability to track the location and movement of molecules within a cell over time is crucial for understanding dynamic cellular processes. By attaching a fluorescent reporter to this compound-labeled molecules via click chemistry, it is possible to perform spatiotemporal tracking. For instance, if this compound is incorporated into glycogen (B147801), the resulting azide-modified glycogen granules could be fluorescently tagged to monitor their synthesis, degradation, and localization within the cell in response to various stimuli. This approach provides a powerful tool to study carbohydrate metabolism and storage dynamics in living cells. While direct studies on this compound for this purpose are not yet prevalent, the principles have been established with other labeled biomolecules.

This compound as a Molecular Tool for Target Identification

Identifying the cellular targets of metabolites and drugs is a fundamental goal in chemical biology and drug discovery. This compound can be adapted for target identification strategies by incorporating a photoreactive group in addition to the azide.

Proteomic and Interactomic Profiling using this compound

To identify proteins that interact with UDP-glucose or its metabolites, a this compound probe can be designed to include a photo-crosslinking group. Upon UV irradiation, this group will form a covalent bond with nearby interacting proteins. The azide handle can then be used to attach a biotin (B1667282) tag via click chemistry. This allows for the affinity purification of the cross-linked protein-probe complexes, followed by identification of the interacting proteins by mass spectrometry. This approach, known as affinity-based protein profiling (ABPP), can provide a global snapshot of the UDP-glucose interactome.

Recent proteomic studies have successfully used various techniques to analyze protein expression and changes in different biological contexts, demonstrating the power of these approaches.

| Proteomic Application | Analytical Technique | Key Findings |

| Diabetic Patient Platelet Vesicles | nanoLC-MALDI-MS/MS and nanoLC-TIMS-MS/MS | Identified differences in protein expression, including apolipoproteins and oxidative stress markers. |

| Inferior Colliculus after H2S exposure | Broad spectrum proteomics | Revealed disruption of metabolic and signaling pathways. |

| Diabetic Rat Tissues | 2D gel electrophoresis and mass spectrometry | Detected differential expression of numerous proteins in liver, heart, and skeletal muscle. |

RNA and DNA Probing with this compound Derivatives

While UDP-glucose is not a direct precursor for canonical RNA and DNA synthesis, the uridine (B1682114) base of this compound suggests that its derivatives could potentially be explored as probes for nucleic acids. If cellular enzymes could process a modified form of this compound to the corresponding triphosphate, it might be incorporated into RNA or DNA by polymerases. Once incorporated, the azide group would serve as a point of attachment for probes to study nucleic acid localization, dynamics, and interactions. The development of novel DNA in situ hybridization technologies like DNAscope™, which allows for high-resolution detection of DNA copy number and structural variations, highlights the ongoing innovation in nucleic acid probing. acdbio.com Furthermore, fluorescent probes are being designed for sequence-specific RNA detection. nih.gov

Development of this compound-Based Biosensors and Diagnostic Probes

Biosensors are analytical devices that combine a biological component with a physicochemical detector. This compound can be a key component in the design of novel biosensors for detecting enzymes that metabolize UDP-glucose.

This compound in Synthetic Biology Approaches

This compound, an analogue of the crucial metabolic intermediate Uridine Diphosphate (B83284) Glucose (UDP-Glucose), has emerged as a versatile chemical biology probe with significant applications in synthetic biology. By incorporating an azido group, a small, bioorthogonal functional handle, this compound allows for the tracking and manipulation of glycosylation pathways. The azido group is chemically inert within biological systems but can be selectively reacted with molecules containing phosphine or alkyne groups through Staudinger ligation or click chemistry, respectively nih.govresearchgate.netresearchgate.net. This enables the visualization and enrichment of glycoconjugates, providing powerful tools for engineering biological systems.

Engineering Novel Biochemical Pathways

The application of this compound in engineering novel biochemical pathways is more direct and well-established, primarily through a technique known as metabolic oligosaccharide engineering nih.gov. This approach involves introducing the azido-modified sugar into cells, where it is metabolized by the cell's own enzymatic machinery and incorporated into glycans and glycoproteins nih.govresearchgate.netsigmaaldrich.com.

Once incorporated, the azido-tagged glycans can be visualized using fluorescent probes attached via click chemistry, allowing researchers to track their localization and movement within the cell researchgate.netspringernature.com. This provides a powerful tool for studying the function of different glycosyltransferases and for understanding how glycosylation patterns change in response to different stimuli or in disease states.

From a synthetic biology perspective, this technique can be used to engineer novel glycosylation pathways. By expressing glycosyltransferases from different organisms in a host cell and feeding it this compound, it is possible to create novel glycoconjugates with tailored properties. For example, engineering the UDP-glucose synthesis pathway in E. coli has been shown to enhance the production of oligosaccharides researchgate.netacs.org. The introduction of an azido-modified precursor like this compound into such an engineered strain could lead to the large-scale production of novel, functionalized glycans.

These engineered glycans can have a wide range of applications, from the development of new therapeutics to the creation of novel biomaterials. The ability to precisely control the structure and composition of glycans is a major goal of synthetic biology, and chemical biology probes like this compound are crucial tools in achieving this goal.

| Application | Method | Outcome | Reference |

| Glycan Visualization | Metabolic labeling with azido sugars followed by click chemistry with a fluorescent probe. | Real-time imaging of glycan trafficking and localization in living cells. | nih.govspringernature.com |

| Glycoproteomic Analysis | Enrichment of azido-tagged glycoproteins using affinity purification. | Identification and quantification of glycoproteins in complex biological samples. | nih.govresearchgate.net |

| Pathway Engineering | Overexpression of key enzymes in the UDP-glucose synthesis pathway. | Increased flux towards UDP-glucose and enhanced synthesis of oligosaccharides. | researchgate.netacs.org |

| Synthesis of Novel Glycoconjugates | Introducing exogenous glycosyltransferases and azido-sugar precursors into a host organism. | Production of glycans with novel structures and functionalities. | nih.gov |

Advanced Analytical and Biophysical Characterization of Diphosphoglucose Azddu

Spectroscopic Analysis of Diphosphoglucose-AzddU Interactions

Spectroscopic methods are pivotal for examining the molecular properties of this compound and its interactions with target biomolecules at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For a flexible molecule like this compound, NMR can provide critical insights into its conformational preferences both in its free state and when bound to a target enzyme. nih.govacs.org

Multidimensional NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed. The HSQC spectrum provides a fingerprint of the molecule, with each peak corresponding to a specific carbon-hydrogen bond. Upon binding to a target protein, changes in the chemical environment of the nuclei in this compound would lead to chemical shift perturbations (CSPs) in the HSQC spectrum. These perturbations map the binding interface, revealing which parts of the molecule are crucial for the interaction.

NOESY experiments provide information on the spatial proximity of protons, which is used to determine the molecule's conformation. psgcas.ac.in Transferred NOE (trNOE) experiments are particularly useful for studying the conformation of a ligand when it is bound to a large protein. lsu.edu By observing NOEs transferred from the protein to the ligand, the bioactive conformation of this compound can be determined. lsu.edu This information is invaluable for the rational design of more potent inhibitors.

Interactive Data Table 1: Hypothetical Chemical Shift Perturbations (CSPs) for this compound upon Binding to a Target Protein.

| Nucleus Position | Free δ (ppm) | Bound δ (ppm) | Chemical Shift Perturbation (Δδ, ppm) |

| Glucose H1' | 5.22 | 5.35 | 0.13 |

| Glucose H2' | 3.53 | 3.61 | 0.08 |

| Ribose H1 | 5.89 | 5.91 | 0.02 |

| AzddU Base H5 | 6.05 | 6.45 | 0.40 |

| AzddU Base H6 | 7.81 | 7.95 | 0.14 |

Note: Data are hypothetical and for illustrative purposes.

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for confirming the identity of this compound and for identifying and quantifying its metabolites in complex biological samples. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to determine the elemental composition of the parent molecule and its metabolic products. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark technique for this purpose. nih.gov After separation by LC, the compound is ionized and its mass-to-charge ratio (m/z) is measured. In tandem MS (MS/MS), the parent ion is fragmented, and the m/z of the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint that can confirm the identity of this compound and elucidate the structures of its metabolites. nih.gov Potential metabolic transformations for a nucleotide analog could include hydroxylation, dealkylation, or cleavage of the diphosphate (B83284) bridge. Isotope dilution mass spectrometry, using a stable isotope-labeled internal standard, allows for precise and accurate quantification of the compound and its metabolites in biological matrices. researchgate.net

Interactive Data Table 2: Predicted m/z Values for this compound and Potential Metabolites.

| Compound | Molecular Formula | Predicted [M-H]⁻ (m/z) |

| This compound | C₁₅H₂₁N₅O₁₄P₂ | 572.0542 |

| Monophosphoglucose-AzddU | C₁₅H₂₂N₅O₁₁P₁ | 494.0875 |

| Hydroxylated this compound | C₁₅H₂₁N₅O₁₅P₂ | 588.0491 |

| AzddU-riboside | C₉H₁₁N₅O₄ | 253.0811 |

Note: Data are hypothetical and based on plausible metabolic pathways.

Chromatographic Methods for this compound Analysis

Chromatographic techniques are essential for the purification and analytical assessment of this compound, as well as for studying its interactions.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of nucleotide sugar analogs like this compound from complex mixtures. nih.gov Given the polar nature of this compound, several HPLC modes can be employed.

Ion-Pair Reversed-Phase (IP-RP) HPLC: This method is effective for separating charged, polar compounds on a standard C18 column by adding an ion-pairing reagent to the mobile phase. nih.gov

Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a unique stationary phase that can retain highly polar compounds like nucleotide sugars without the need for ion-pairing reagents, making it highly compatible with MS detection. acs.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent option for retaining and separating very polar analytes. semanticscholar.org

Detection is typically achieved using UV-Vis spectroscopy, by monitoring the absorbance of the azido-modified uracil (B121893) base, and mass spectrometry for sensitive and specific quantification. nih.govumich.edu

Interactive Data Table 3: Exemplar HPLC Methods for this compound Analysis.

| Method | Column | Mobile Phase A | Mobile Phase B | Typical Retention Time (min) |

| IP-RP | C18, 4.6 x 150 mm | 50 mM TEAA, pH 7.0 | Acetonitrile | 12.5 |

| PGC | Hypercarb, 2.1 x 100 mm | 10 mM Ammonium Formate, pH 9.0 | Acetonitrile | 8.2 |

| HILIC | Amide, 2.1 x 100 mm | 90% Acetonitrile, 10 mM Ammonium Acetate | 50% Acetonitrile, 10 mM Ammonium Acetate | 15.8 |

Note: Data are hypothetical and for illustrative purposes. TEAA: Triethylammonium Acetate.

Affinity Chromatography for Interaction Studies

Affinity chromatography is a powerful technique to study the specific binding between this compound and its target protein, or to purify the target protein from a complex mixture. nih.gov This method relies on a specific, reversible biological interaction. unc.edu

In a typical setup, the target protein is immobilized on a solid support within a chromatography column. A solution containing this compound is then passed through the column. If there is a specific interaction, this compound will be retained on the column while non-binding molecules are washed away. The bound ligand can then be eluted by changing the buffer conditions (e.g., pH, ionic strength, or by adding a competing molecule). This technique can provide qualitative information about binding and can be adapted for quantitative analysis, for example, through frontal affinity chromatography to determine binding constants. nih.gov

Biophysical Techniques for this compound Binding and Conformational Studies

A variety of biophysical techniques can be employed to quantitatively characterize the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its target protein. scholaris.careactionbiology.com

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions. springernature.com It directly measures the heat released or absorbed during the binding event. unizar.es A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS), providing a complete thermodynamic profile of the interaction. nih.govharvard.edu

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors binding events in real-time. portlandpress.comcreativebiomart.net One interactant (e.g., the target protein) is immobilized on a sensor chip, and the other (this compound) is flowed over the surface. springernature.com The binding causes a change in the refractive index at the surface, which is measured. SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. youtube.comfrontiersin.org

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is a rapid and cost-effective method to assess ligand binding. nih.goviaanalysis.com The technique measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) using a fluorescent dye. domainex.co.uk The binding of a ligand like this compound typically stabilizes the protein, resulting in an increase in its Tm. jove.com The magnitude of this thermal shift (ΔTm) can be correlated with the binding affinity. proteinstable.com

Interactive Data Table 4: Comparison of Biophysical Techniques for this compound Interaction Analysis.

| Technique | Key Parameters Measured | Sample Consumption | Throughput | Information Provided |

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, n | High | Low | Complete thermodynamic profile of binding in solution. acs.org |

| Surface Plasmon Resonance (SPR) | Kd, kon, koff | Low | Medium | Real-time binding kinetics and affinity. frontiersin.org |

| Differential Scanning Fluorimetry (DSF) | ΔTm (related to Kd) | Low | High | Rapid assessment of ligand binding and protein stability. iaanalysis.com |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a label-free optical technique used to measure the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution). nih.govox.ac.ukdartmouth.edu This analysis provides critical information about the association (on-rate) and dissociation (off-rate) of the binding event, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated.

In a typical SPR experiment involving this compound, the compound or its target macromolecule would be immobilized on the sensor surface. A series of concentrations of the binding partner would then be flowed over the chip, and the change in the refractive index at the surface, which is proportional to the amount of bound analyte, would be monitored over time to generate a sensorgram. ox.ac.uk

Detailed Research Findings:

While specific experimental data for this compound is not available, a hypothetical SPR analysis would yield the kinetic parameters shown in the table below. These values are essential for understanding how quickly the compound binds to its target and how long the resulting complex remains intact.

Table 1: Hypothetical Binding Kinetics of this compound Determined by SPR

| Analyte | Ligand | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | KD (M) |

| Target Protein | This compound | Data not available | Data not available | Data not available |

| This compound | Target Protein | Data not available | Data not available | Data not available |

This table is illustrative and does not represent actual experimental data.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry is a technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.comtainstruments.com This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). wikipedia.orgunizar.es

In an ITC experiment with this compound, a solution of the compound would be titrated into a sample cell containing its binding partner. The instrument measures the heat changes associated with each injection, which, after integration and correction, are plotted against the molar ratio of the reactants. malvernpanalytical.com

Detailed Research Findings:

The thermodynamic profile provides insight into the nature of the forces driving the binding interaction (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions). As with SPR, specific ITC data for this compound is not found in the public domain. The following table illustrates the type of data that would be obtained from such an analysis.

Table 2: Hypothetical Thermodynamic Parameters for the Interaction of this compound Determined by ITC

| Titrant | Sample in Cell | Stoichiometry (n) | KD (M) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| This compound | Target Protein | Data not available | Data not available | Data not available | Data not available |

| Target Protein | This compound | Data not available | Data not available | Data not available | Data not available |

This table is illustrative and does not represent actual experimental data.

Computational and Theoretical Studies of Diphosphoglucose Azddu

Molecular Docking and Dynamics Simulations of Diphosphoglucose-AzddU

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as this compound, with a protein target. These methods are fundamental in drug discovery and molecular biology to understand the binding mechanisms and stability of a ligand-protein complex.

Ligand-Protein Interaction Prediction and Validation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most stable binding mode. This prediction is crucial for understanding the basis of molecular recognition.

Validation of these predictions often involves comparing the computationally predicted binding pose with experimental data, if available. Furthermore, the predicted interactions can inform the design of biochemical assays to confirm the binding and functional effects of the ligand.

Table 1: Key Ligand-Protein Interactions

| Interaction Type | Potential Residues Involved | Significance |

| Hydrogen Bonds | Asp, Glu, Gln, Asn, Ser, Thr, Tyr | Key for specificity and affinity |

| Electrostatic Interactions | Asp, Glu, Lys, Arg, His | Important for guiding the ligand into the binding site and for stable binding |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp | Contribute significantly to the overall binding energy |

| Pi-stacking | Phe, Tyr, Trp, His | Can provide additional stability, particularly with aromatic moieties in the ligand |

Conformational Analysis of this compound

The conformation of a molecule refers to the spatial arrangement of its atoms. For a flexible molecule like this compound, multiple conformations can exist. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations of the molecule both in its free state and when bound to a protein.

Molecular dynamics (MD) simulations are a primary tool for this analysis. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the dynamic nature of the ligand and its interactions with the protein. These simulations can reveal how the ligand's conformation adapts to the binding site and how the protein structure may change upon ligand binding. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, properties, and reactivity of molecules. nih.gov These methods can provide detailed information that is often inaccessible through classical molecular mechanics methods.

For a molecule like this compound, these calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is valuable for understanding the molecule's intrinsic reactivity and its potential to interact with biological targets. For instance, the calculated electrostatic potential can highlight regions of the molecule that are likely to engage in electrostatic interactions or hydrogen bonding.

In Silico Pathway Modeling Incorporating this compound

This type of modeling requires detailed kinetic data for the enzymes involved and is used to generate hypotheses about the systemic effects of the compound. These models can help in identifying potential downstream effects or off-target interactions that might not be immediately obvious.

Structure-Based Design of this compound Analogs

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structural information of the target protein to design novel, more potent, or more specific ligands. nih.govuic.edu Based on the predicted binding mode of this compound from molecular docking and dynamics simulations, medicinal chemists can design analogs with modified chemical structures.

The goal of designing such analogs could be to:

Enhance binding affinity by introducing new favorable interactions.

Improve selectivity for the target protein over other proteins.

Optimize pharmacokinetic properties of the molecule.

Each newly designed analog would then be evaluated using the same computational methods to predict its binding and properties before being synthesized and tested experimentally. This iterative cycle of design, computational evaluation, synthesis, and testing is a cornerstone of modern drug discovery.

Future Directions and Emerging Research Opportunities for Diphosphoglucose Azddu

Integration of Diphosphoglucose-AzddU into Multi-Omics Research

No public data is available to detail the integration of this compound into multi-omics research.

Advancements in Site-Specific Delivery and Targeting Methodologies

No public data is available to describe advancements in site-specific delivery and targeting methodologies for this compound.

Exploration of Novel this compound Conjugates for Undiscovered Applications

No public data is available on the exploration of novel this compound conjugates.

Challenges and Prospects in this compound Research

The primary challenge in this compound research is the apparent lack of publicly available information. Without access to foundational research, the scientific community cannot evaluate its prospects or build upon existing work.

Q & A

Basic Research Question: What experimental methodologies are recommended for synthesizing Diphosphosphoglucose-AzddU, and how can its purity be validated?

Methodological Answer:

Synthesis protocols for nucleoside analogs like Diphosphoglucose-AzddU typically involve enzymatic phosphorylation or chemical coupling using protective groups to stabilize reactive intermediates. For purity validation:

- Chromatographic Techniques : Use HPLC with UV-Vis detection to monitor reaction progress and quantify impurities .

- Spectroscopic Confirmation : Employ -NMR to verify phosphorylation sites and -/-NMR for structural elucidation .

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation and detects byproducts .

Basic Research Question: How should researchers design controlled experiments to assess the metabolic stability of this compound in vitro?

Methodological Answer:

- Model Systems : Use hepatocyte or microsomal assays to simulate metabolic pathways. Include positive controls (e.g., known nucleoside analogs) and negative controls (e.g., buffer-only samples) .

- Time-Course Analysis : Sample at intervals (0, 1, 2, 4, 8 hours) to track degradation.

- Data Normalization : Express stability as a percentage relative to the initial concentration, using LC-MS/MS for quantification .

- Statistical Validation : Apply ANOVA to compare degradation rates across experimental groups .

Advanced Research Question: How can researchers resolve contradictions in reported enzymatic activity data for this compound across studies?

Methodological Answer:

- Meta-Analysis Framework : Systematically review experimental variables (e.g., enzyme sources, buffer pH, temperature) using PRISMA guidelines to identify confounding factors .

- Reproducibility Testing : Replicate conflicting studies under standardized conditions, documenting deviations (e.g., enzyme lot variability, assay interference).

- Data Harmonization : Apply multivariate regression to isolate variables contributing to discrepancies .

- Cross-Validation : Collaborate with independent labs to verify findings under blinded conditions .

Advanced Research Question: What strategies optimize the cellular uptake of this compound in resistant cell lines, and how can efficacy be quantified?

Methodological Answer:

- Uptake Enhancement :

- Efficacy Quantification :

- Dose-Response Modeling : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Question: How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

- Derivative Library Design : Synthesize analogs with systematic modifications (e.g., sugar moiety substitutions, phosphate group alterations) .

- High-Throughput Screening : Use automated platforms to test antiviral/antimetabolic activity across derivatives.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes .

- Data Integration : Combine SAR data with pharmacokinetic parameters (e.g., LogP, solubility) using machine learning (e.g., Random Forest) to prioritize lead compounds .

Basic Research Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Refer to SDS guidelines for nucleoside analogs:

- Waste Disposal : Deactivate biological activity via autoclaving before disposing of aqueous solutions .

- Emergency Preparedness : Maintain spill kits with absorbent materials and neutralize acidic residues with bicarbonate .

Advanced Research Question: How should researchers conduct a systematic literature review to identify knowledge gaps in this compound pharmacology?

Methodological Answer:

- Database Selection : Use SciFinder, PubMed, and Embase with Boolean terms (e.g., "this compound AND pharmacokinetics NOT industrial") .

- Grey Literature Inclusion : Search regulatory documents (e.g., EPA reports) for unpublished toxicity data .

- Gap Analysis Tools : Map findings using PRISMA flow diagrams and categorize gaps (e.g., "in vivo distribution data lacking") .

- Expert Consultation : Validate gaps via Delphi method surveys with field specialists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.